![molecular formula C14H12F3N5O B2921154 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-68-0](/img/structure/B2921154.png)
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, consisting of a triazolo[1,5-a]pyrimidine core linked to a trifluoromethylphenoxyethyl group, confers unique chemical properties that render it a versatile entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions, beginning with the preparation of intermediate compounds like 3-(trifluoromethyl)phenol and 1,2,4-triazolo[1,5-a]pyrimidine. These intermediates are then subjected to specific reaction conditions, such as nucleophilic substitution or condensation reactions, to yield the final product. Reaction conditions often include controlled temperatures, specific solvents (e.g., ethanol or methanol), and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by employing continuous flow synthesis or batch processing, ensuring consistent quality and efficiency. Advanced technologies like microwave-assisted synthesis or catalytic hydrogenation may be used to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes a variety of chemical reactions, including:
Oxidation: : Formation of N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: : Conversion to amines using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions involving halogenation or nitration at the aromatic ring.
Common Reagents and Conditions
Common reagents used include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products
Major products from these reactions include N-oxides, reduced amines, and halogenated or nitrated derivatives, each possessing distinct chemical properties for further applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine
In biological and medical research, it serves as a lead compound in drug discovery, potentially targeting enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its unique structure allows for modifications to enhance activity and selectivity.
Industry
Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to innovations in crop protection and healthcare.
Mechanism of Action
The mechanism by which 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target binding. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, ultimately affecting cellular processes.
Comparison with Similar Compounds
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with similar compounds like:
7-{1-[3-(Chloromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-{1-[3-(Methoxymethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Each of these analogs possesses variations in their substituent groups, impacting their chemical reactivity, biological activity, and application potential. The trifluoromethyl group is particularly notable for enhancing metabolic stability and bioactivity.
And there you have it! A dive into the world of this compound Quite the mouthful, but definitely a fascinating compound
Biological Activity
The compound 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-68-0) is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H12F3N5O
- Molecular Weight : 329.27 g/mol
The presence of a trifluoromethyl group and a phenoxyethyl moiety is notable as these substituents may enhance the compound's lipophilicity and biological activity.
Antiproliferative Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), HT-29 (colon cancer), and Jurkat (leukemia).
- IC50 Values : Compounds related to this scaffold demonstrated IC50 values in the nanomolar range (e.g., 60 nM for some derivatives), indicating potent antiproliferative properties .
The mechanism underlying the antiproliferative activity of this compound appears to be linked to the inhibition of tubulin polymerization. This was evidenced by:
- Inhibition Studies : The compound inhibited tubulin polymerization more effectively than established tubulin inhibitors like combretastatin A-4 (CA-4), suggesting a similar or enhanced mechanism of action.
- Cell Cycle Arrest : Treatment with these compounds led to G2/M phase arrest in cancer cells, promoting apoptotic cell death through mitochondrial pathways .
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has been conducted to identify how modifications to the triazolo-pyrimidine structure influence biological activity. Key observations include:
- Substituent Variability : The presence of electron-withdrawing groups (e.g., F, Cl) on the phenyl ring at the 2-position significantly affects potency.
- Common Moiety : Compounds with a common 3′,4′,5′-trimethoxyanilino moiety at the 7-position maintained high activity levels against cancer cells .
Anticonvulsant Activity
In addition to anticancer properties, some derivatives have shown anticonvulsant activity. The exploration of this aspect is crucial given the therapeutic implications for neurological disorders. Research indicates that modifications at specific positions can enhance this activity as well .
Study 1: Antiproliferative Effects on HeLa Cells
In a controlled experiment, compound This compound was tested against HeLa cells. The study found:
- IC50 Value : 60 nM
- Mechanism : Induction of apoptosis via mitochondrial pathways and G2/M phase arrest.
Study 2: In Vivo Efficacy in Zebrafish Models
Further investigations included in vivo studies using zebrafish embryos to assess growth inhibition:
- Results : Significant inhibition of HeLa cell growth was observed in zebrafish models treated with the compound.
These findings underscore the potential for further development into therapeutic agents targeting both cancer and seizure disorders.
Properties
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWVZSANXRTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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